molecular formula C16H19NO3 B2535226 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide CAS No. 1904172-59-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide

Cat. No.: B2535226
CAS No.: 1904172-59-3
M. Wt: 273.332
InChI Key: VOYPEFFULJJXJM-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the hydroxypropyl and pent-4-enamide groups. One common synthetic route starts with the appropriate substituted benzene rings, followed by the generation of the O–C2 or the C2–C3 bonds in the vital ring-closing step . Industrial production methods may involve microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as anticancer agents, antibacterial agents, and antiviral agents . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide can be compared with other benzofuran derivatives such as N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide . While both compounds share the benzofuran core, their different substituents lead to variations in their biological activities and applications. The hydroxypropyl group in this compound may confer unique properties, making it distinct from its methoxyethyl counterpart .

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique structure and diverse biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-4-9-15(18)17-11-16(2,19)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,19H,1,4,9,11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYPEFFULJJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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